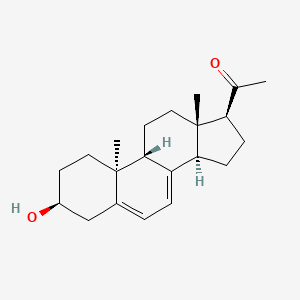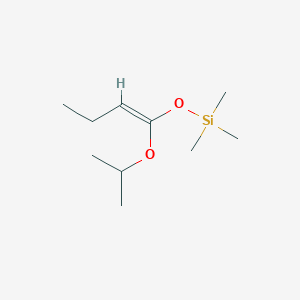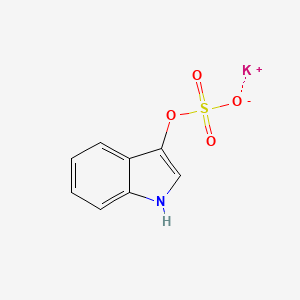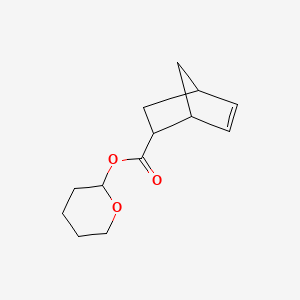
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural elements of cyclohexane, benzene, and tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the ester group may produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways .
Medicine
Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. Its incorporation into polymers and other materials can lead to innovative products .
Mécanisme D'action
The mechanism of action of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. For example, its ester group can be hydrolyzed by esterases, releasing active metabolites that exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but lacks the cyclohexyl and benzeneacetate groups.
L-Tyrosine Ethyl Ester: Similar to L-Tyrosine Methyl Ester but with an ethyl ester group instead of a methyl ester.
Cyclohexylbenzene: Contains the cyclohexyl and benzene groups but lacks the tyrosine moiety.
Uniqueness
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of cyclohexyl, benzene, and tyrosine structures.
Propriétés
Numéro CAS |
265319-66-2 |
|---|---|
Formule moléculaire |
C₂₄H₃₁NO₆ |
Poids moléculaire |
429.51 |
Synonymes |
(R)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)



![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)


![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
